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‘ Compound of Interest

Compound Name: 2-Isonitrosoacetophenone

Cat. No.: B7766887

An In-Depth Technical Guide to 2-Isonitrosoacetophenone (CAS: 532-54-7): Properties, Spectroscopy, and Applications

Introduction

2-Isonitrosoacetophenone, also known as phenylglyoxaldoxime, is a versatile organic compound with the chemical formula CsH7NO2.[1] It serves a
chemical sciences.

Chemical Identity and Physicochemical Properties

2-Isonitrosoacetophenone is structurally characterized by an acetophenone core functionalized with an oxime group at the alpha position. This arra

Table 1: Physicochemical Properties of 2-Isonitrosoacetophenone

Property

CAS Number

Molecular Formula

Molecular Weight

IUPAC Name

Synonyms

Appearance

Melting Point

Storage Temperature

SMILES

graph "2 Isonitrosoacetophenone Structure" {
layout=neato;

node [shape=plaintext];

edge [color="#202124"1;

// Define nodes with positions

Cl [pos="0,1.5!", label="C"];

C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];

C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"1;
C7 [pos="2.6,1.5!", label="C"1;

C8 [pos="3.9,0.75!", label="C"];
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[pos="2.6,2.6!", label="0"1;
[pos="5.2,1.5!", label="N"1;
[pos="6.5,0.75!", label="0"1;
[pos="7.5,1.25!", label="H"];

Aromatic Ring Bonds
-- C2;
-- C3;
-- C4;
-- C5;
-- C6;
-- C1;

Substituent Bonds

-- C7;

-- C8;

-- 01 [style=filled, penwidth=2.5];
-- N1 [style=filled, penwidth=2.5];
-- 02;

-- H1;

Aromatic circle (approximated with nodes)
de [shape=point, width=0.01, height=0.01, color="#5F6368"];
[pos="0,0!"1;
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ption: Molecular structure of 2-Isonitrosoacetophenone.

Synthesis and Reactivity

A

gr

common and efficient method for the synthesis of 2-isonitrosoacetophenone involves the nitrosation of aceto

aph "Synthesis Workflow" {

rankdir="LR";

graph [splines=ortho, nodesep=0.61];

node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#4285F4", arrowhead="normal", penwidth=1.5];

// Nodes

Start [label="Acetophenone\n(Starting Material)", fillcolor="#FBBC05"];

Reagent [label="+ Amyl Nitrite\n+ Base (e.g., NaOEt)"];

Intermediate [label="Enolate Formation\n(Nucleophile)"];

Reaction [label="Nucleophilic Attack\non Nitrosating Agent", shape=ellipse, fillcolor="#FFFFFF"];
Product [label="2-Isonitrosoacetophenone\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [shape=point, width=0.1];

// Edges
Start -> Reagent [style=dotted];
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Reagent -> Intermediate;
Intermediate -> Reaction;
Reaction -> Product;

Product -> End [arrowhead=none];

Caption: Conceptual workflow for the synthesis of 2-Isonitrosoacetophenone.

Spectroscopic Characterization

The unique arrangement of functional groups in 2-isonitrosoacetophenone gives rise to a distinct spectroscopi

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the key functional groups. The presence of the hydroxyl (

Table 2: Key IR Absorption Bands for 2-Isonitrosoacetophenone

Wavenumber (cm-1)

~3400-3300

~1650-1700

~1600-1620

~930-960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the stereochemi

The proton NMR spectrum reveals distinct signals for the aromatic, methine, and hydroxyl protons. The chemica
[7]
Table 3: Predicted *H NMR Chemical Shifts (in CDCls)
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Proton Environment

Aromatic Protons (CeHs)

Methine Proton (=CH)

Oxime Proton (N-OH)

The 13C NMR spectrum confirms the carbon framework of the molecule. The carbonyl and imine carbons are signif

Table 4: *3C NMR Chemical Shifts

Carbon Environment

Carbonyl (C=0)

Imine (C=N)

Aromatic (CeHs)

Aromatic (C-ipso)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation

Table 5: Key Fragments in the Mass Spectrum of 2-Isonitrosoacetophenone

m/z

149

105

77

51
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Key Applications in Research and Development

The unique chemical structure of 2-isonitrosoacetophenone makes it a valuable tool in several scientific doma

Organic Synthesis: It is a foundational building block for synthesizing more complex molecules, including vz

[1]* Coordination Chemistry: The oxime and carbonyl groups act as excellent chelating agents for a variet)
[11* Analytical Chemistry: Its ability to form colored complexes with certain metal ions, such as ferrous
[11[2]* Biological Research: The molecule and its derivatives are explored in drug discovery research, foi

[1]

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible NMR data, proper sample preparation is paramount. The choice of deuterat

Step-by-Step Protocol:

Weighing: Accurately weigh 5-10 mg of 2-isonitrosoacetophenone directly into a clean, dry vial.

Rationale: This amount provides sufficient concentration for a strong signal in a standard 5 mm NMR tube w

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds).
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Rationale: DMSO-ds is a polar aprotic solvent that effectively solubilizes the compound and slows down the

Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homoger

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Analysis: Place the NMR tube in the spectrometer. Acquire a standard *H spectrum, followed by a '3C spectrur

Conclusion

2-Isonitrosoacetophenone is a compound of significant interest due to its versatile reactivity and broad appl

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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